Tinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

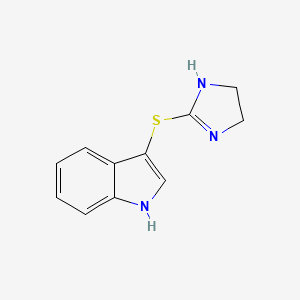

3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c1-2-4-9-8(3-1)10(7-14-9)15-11-12-5-6-13-11/h1-4,7,14H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENBDJGHNIOHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)SC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866955 | |

| Record name | 3-(2-Imidazolin-2-ylthio)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62882-99-9 | |

| Record name | 3-[(4,5-Dihydro-1H-imidazol-2-yl)thio]-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62882-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tinazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062882999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Imidazolin-2-ylthio)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TINAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88174AK70T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Antimicrobial Spectrum of Tinidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinidazole (B1682380), a second-generation 5-nitroimidazole, is a crucial antimicrobial agent with a well-defined spectrum of activity against anaerobic bacteria and protozoa. Its efficacy is rooted in its mechanism of action, which involves the reduction of its nitro group within anaerobic microorganisms to produce cytotoxic free radicals that induce DNA damage and cell death. This technical guide provides an in-depth analysis of the antimicrobial spectrum of tinidazole, presenting quantitative susceptibility data, detailed experimental protocols for its evaluation, and a visual representation of its molecular mechanism. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Antimicrobial Spectrum of Activity

Tinidazole exhibits potent activity against a wide range of anaerobic microorganisms. Its spectrum encompasses both anaerobic bacteria and protozoal pathogens.

Antibacterial Spectrum

Tinidazole is highly effective against obligate anaerobic bacteria. It is particularly active against Gram-negative bacilli such as Bacteroides and Prevotella species, as well as Gram-positive organisms like Clostridium species. However, it shows limited to no activity against aerobic and facultative anaerobic bacteria.[1][2] Propionibacteria and Actinomyces are almost uniformly resistant to tinidazole.[1][3]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of tinidazole against a selection of clinically relevant anaerobic bacteria.

Table 1: In Vitro Antibacterial Activity of Tinidazole (MICs)

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Bacteroides fragilis | 0.12 - 0.5 | 0.5 - 3.0 | 0.5 - 2.0 |

| Prevotella melaninogenica | 0.15 - 4.0 | 12.0 - 16.0 | - |

| Prevotella buccae | - | 2.0 | - |

| Prevotella intermedia | - | 4.0 | - |

| Prevotella denticola | - | 0.5 | - |

| Prevotella oralis | - | 0.5 | - |

| Fusobacterium spp. | 0.07 - 1.6 | 0.4 - 4.0 | 0.25 - 1.6 |

| Fusobacterium nucleatum | - | 1.0 | - |

| Clostridium perfringens | 0.25 - 0.5 | 0.5 - 1.0 | 0.03 - 0.5 |

| Peptococcus spp. | 0.15 - 1.0 | 0.8 - <25 | 0.2 - >8.0 |

| Peptostreptococcus spp. | 0.15 - 1.0 | 0.8 - <25 | 0.2 - >8.0 |

| Veillonella spp. | - | 8.0 | - |

| Gardnerella vaginalis | - | 8.0 - 32.0 | - |

Data compiled from multiple sources.[4][5][6]

Antiprotozoal Spectrum

Tinidazole is a first-line agent for the treatment of several protozoal infections.[7] Its activity extends to Trichomonas vaginalis, Giardia duodenalis (also known as G. lamblia), and Entamoeba histolytica.[8][9]

The following table summarizes the in vitro susceptibility of key protozoal pathogens to tinidazole.

Table 2: In Vitro Antiprotozoal Activity of Tinidazole

| Protozoal Species | MIC Range (µg/mL) | MLC Range (µg/mL) |

| Trichomonas vaginalis | 0.05 - 12.5 | 0.50 - 1.50 |

| Entamoeba histolytica | - | - |

| Giardia duodenalis | - | - |

Note: Standardized susceptibility tests for protozoal parasites for use in clinical microbiology laboratories are not as well established as for bacteria.[10] The provided data is based on available research.[11]

Mechanism of Action

Tinidazole is a prodrug that requires activation within the target anaerobic microorganism.[8] The mechanism of action can be summarized in the following steps:

-

Cellular Uptake: Tinidazole, being a small and lipophilic molecule, readily diffuses across the cell membranes of both aerobic and anaerobic microorganisms.

-

Reductive Activation: In the low-redox-potential environment of anaerobes, the nitro group of tinidazole is reduced by electron transport proteins, such as ferredoxin.[8] This reduction process is inhibited by the presence of oxygen, which explains the drug's selective toxicity for anaerobic organisms.

-

Generation of Cytotoxic Radicals: The reduction of the nitro group leads to the formation of short-lived, highly reactive nitroso radicals and other cytotoxic intermediates.[12]

-

DNA Damage and Cell Death: These reactive intermediates interact with microbial DNA, causing strand breakage, destabilization of the helical structure, and ultimately, inhibition of nucleic acid synthesis, leading to cell death.[12][13]

Mechanism of Action of Tinidazole.

Experimental Protocols for Susceptibility Testing

Accurate determination of the in vitro susceptibility of anaerobic bacteria and protozoa to tinidazole is crucial for surveillance and clinical management. The following are detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Agar (B569324) Dilution Method (CLSI Reference Method)

The agar dilution method is considered the "gold standard" for determining the MIC of antimicrobial agents against anaerobic bacteria.[2][8]

3.1.1. Materials

-

Brucella agar supplemented with 5% laked sheep blood, hemin (B1673052) (5 µg/mL), and vitamin K1 (1 µg/mL).[2]

-

Tinidazole analytical powder.

-

Sterile petri dishes (100 x 15 mm).

-

Anaerobic incubation system (e.g., anaerobic chamber or jars with gas-generating systems).

-

Inoculum replicator (e.g., Steers-Foltz replicator).

-

0.5 McFarland turbidity standard.

-

Sterile saline or broth for inoculum preparation.

-

Control strains (e.g., Bacteroides fragilis ATCC 25285).

3.1.2. Procedure

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of tinidazole in an appropriate solvent as recommended by the manufacturer.

-

Preparation of Agar Plates:

-

Melt the supplemented Brucella agar and cool to 48-50°C in a water bath.

-

Prepare a series of twofold dilutions of the tinidazole stock solution.

-

Add 1 part of each antimicrobial dilution to 9 parts of molten agar to achieve the final desired concentrations.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Include a drug-free control plate.

-

-

Inoculum Preparation:

-

Subculture the test isolates onto a non-selective agar medium and incubate under anaerobic conditions for 24-48 hours.

-

Prepare a direct colony suspension in sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to an inoculum density of approximately 1 x 10⁸ CFU/mL.

-

-

Inoculation:

-

Using an inoculum replicator, inoculate the surface of the agar plates with the prepared bacterial suspensions. Each spot should contain approximately 10⁵ CFU.

-

-

Incubation:

-

Incubate the plates in an anaerobic atmosphere at 35-37°C for 42-48 hours.[12]

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of tinidazole that completely inhibits visible growth, or causes a marked reduction in growth compared to the drug-free control.

-

Workflow for Agar Dilution Susceptibility Testing.

Antimicrobial Susceptibility Testing of Trichomonas vaginalis: Broth Microdilution Method

This method is commonly used to determine the Minimum Lethal Concentration (MLC) of tinidazole against T. vaginalis.[14]

3.2.1. Materials

-

Diamond's medium (or other suitable culture medium for T. vaginalis).

-

96-well microtiter plates.

-

Tinidazole analytical powder.

-

T. vaginalis isolates.

-

Inverted microscope.

-

Anaerobic incubation system.

3.2.2. Procedure

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of tinidazole.

-

Perform serial twofold dilutions of the stock solution in Diamond's medium directly in the wells of a 96-well microtiter plate. Concentrations typically range from 0.2 to 400 µg/mL.[14]

-

Include a drug-free growth control well.

-

-

Inoculum Preparation:

-

Culture the T. vaginalis isolates in Diamond's medium until a sufficient density of trophozoites is achieved.

-

Adjust the concentration of trophozoites to approximately 1 x 10⁴ parasites per well in the microtiter plate.[14]

-

-

Incubation:

-

Incubate the microtiter plates anaerobically at 37°C for 48 hours.

-

-

Reading and Interpretation:

-

Examine the wells using an inverted microscope.

-

The MLC is defined as the lowest concentration of tinidazole at which no motile trichomonads are observed.[15]

-

Workflow for Broth Microdilution Susceptibility Testing.

Conclusion

Tinidazole remains a potent and clinically valuable antimicrobial agent with a specific and well-characterized spectrum of activity against anaerobic bacteria and protozoa. Its efficacy is a direct result of its unique mechanism of reductive activation within these microorganisms. The standardized methodologies for susceptibility testing outlined in this guide are essential for ongoing surveillance of resistance patterns and for guiding appropriate clinical use. A thorough understanding of tinidazole's antimicrobial spectrum and the methods for its assessment is paramount for researchers and drug development professionals working to combat anaerobic and protozoal infections.

References

- 1. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Tinidazole inhibitory and cidal activity against anaerobic periodontal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Tinidazole 500mg [dailymed.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. nak-deutschland.org [nak-deutschland.org]

- 13. webstore.ansi.org [webstore.ansi.org]

- 14. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CDC - Parasites - Trichomonas vaginalis Susceptibility Testing [cdc.gov]

The Discovery and Synthesis of Tinidazole: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tinidazole (B1682380), a second-generation nitroimidazole, has been a cornerstone in the treatment of protozoal and anaerobic bacterial infections since its development in 1972.[1] Its efficacy against a broad spectrum of pathogens, including Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica, has established it as a critical therapeutic agent.[2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical applications of tinidazole, with a focus on the scientific data and experimental protocols relevant to drug development professionals.

Discovery and Development

Tinidazole was developed in 1972 as a potent nitroimidazole antibiotic.[1] It emerged as a therapeutic alternative to metronidazole (B1676534), offering a longer half-life and a more favorable side-effect profile in some cases.[5][6] The U.S. Food and Drug Administration (FDA) approved tinidazole for medical use in 2004.[1][7] It is recognized on the World Health Organization's List of Essential Medicines.[1]

Mechanism of Action

Tinidazole functions as a prodrug that requires activation within susceptible anaerobic microorganisms.[2][8][9] The process is initiated by the reduction of its nitro group by low-redox-potential electron transport proteins, such as ferredoxin, present in these organisms.[2][8] This reduction generates cytotoxic free nitro radicals.[8] These reactive intermediates are believed to covalently bind to and damage microbial DNA, leading to helical structure disruption, inhibition of nucleic acid synthesis, and ultimately cell death.[3][8][10]

Chemical Synthesis

The synthesis of tinidazole, chemically known as 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole, has evolved from conventional methods to more environmentally benign processes.[2]

Conventional Synthesis Protocol

The traditional manufacturing process for tinidazole is a multi-step synthesis.[11][12]

Step 1: Condensation

-

Reactants : 2-methyl-5-nitroimidazole (B138375) and 2-(ethylthio)ethanol (B52129).

-

Catalyst/Solvent : Sulfuric acid and acetic acid.[11]

-

Procedure : 2-methyl-5-nitroimidazole is dissolved in acetic acid and sulfuric acid. 2-(ethylthio)ethanol is added, and the mixture is stirred for approximately 9 hours at 80-85°C.[11] The reaction yields the intermediate, 1-(2-ethylthioethyl)-2-methyl-5-nitroimidazole.

-

Work-up : The pH is adjusted to 3 with an ammonia (B1221849) solution to precipitate unreacted 2-methyl-5-nitroimidazole, which is then removed by filtration.[11]

Step 2: Oxidation

-

Reactant : 1-(2-ethylthioethyl)-2-methyl-5-nitroimidazole intermediate.

-

Oxidizing Agent : Hydrogen peroxide (H₂O₂).[11]

-

Catalyst : Tungstic acid or ammonium (B1175870) molybdate (B1676688).[11]

-

Procedure : The intermediate is oxidized with hydrogen peroxide in the presence of the catalyst at 50-55°C.[11]

-

Work-up : Aqueous ammonia is added to precipitate the crude tinidazole, which is isolated by filtration.[11]

Environmentally Benign Synthesis using MoO₃/SiO₂ Catalyst

A more recent, environmentally friendly approach utilizes a bifunctional solid acid catalyst, Molybdenum trioxide/Silicon dioxide (MoO₃/SiO₂), for both the condensation and oxidation steps. This method eliminates the need for strong acids like sulfuric and acetic acid in the condensation step and tungstic acid or ammonium molybdate in the oxidation step.

Experimental Protocol:

-

Condensation : A mixture of 2-methyl-5-nitroimidazole, 2-(ethylthio)ethanol, and the MoO₃/SiO₂ catalyst is heated.

-

Oxidation : The resulting intermediate, 1-(2-ethylthioethyl)-2-methyl-5-nitroimidazole, is then oxidized using hydrogen peroxide with the same MoO₃/SiO₂ catalyst to produce tinidazole. The catalyst can be recycled multiple times without significant loss of activity.

Pharmacokinetics

Tinidazole is rapidly and almost completely absorbed following oral administration.[2][8]

| Parameter | Value | Reference |

| Bioavailability | ~100% | [2] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 1.6 (±0.7) hours (fasting) | [13] |

| Peak Plasma Concentration (Cₘₐₓ) (2g dose) | 47.7 (±7.5) µg/mL | [13] |

| Effect of Food | Delays Tₘₐₓ by ~2 hours, reduces Cₘₐₓ by ~10% | [2][8][13] |

| Plasma Protein Binding | 12% | [1][8] |

| Metabolism | Hepatic, primarily via CYP3A4 | [2][8] |

| Elimination Half-Life | 12-14 hours | [1][2][5] |

| Excretion | Primarily renal (20-25% as unchanged drug) and fecal (~12%) | [1][2] |

Clinical Efficacy and Dosing

Tinidazole is indicated for the treatment of trichomoniasis, giardiasis, amebiasis, and bacterial vaginosis.[3][4]

Efficacy Data

| Indication | Treatment Regimen | Cure Rate | Comparator | Comparator Cure Rate | Reference |

| Trichomoniasis | 2g single dose | 95% | Metronidazole (2g single dose) | 97.5% | [14] |

| Giardiasis | 2g single dose | 94% | Metronidazole (2.4g single dose) | Not specified in this study | [15] |

| Giardiasis | 2g single dose | 100% | Metronidazole (2g daily for 3 days) | 93% | [16] |

| Intestinal Amebiasis | 2g daily for 3 days | 96.5% | Metronidazole (2g daily for 3 days) | 55.5% | [17] |

| Bacterial Vaginosis | 1g daily for 5 days | 36.8% | Placebo | 5.1% | [18] |

| Bacterial Vaginosis | 2g daily for 2 days | 27.4% | Placebo | 5.1% | [18] |

Dosing Regimens

| Indication | Adult Dosage | Pediatric Dosage (>3 years) | Reference |

| Trichomoniasis | 2g single dose | 50 mg/kg single dose (max 2g) | [5][19][20] |

| Giardiasis | 2g single dose | 50 mg/kg single dose (max 2g) | [19][20] |

| Intestinal Amebiasis | 2g once daily for 3 days | 50 mg/kg once daily for 3 days (max 2g/day) | [20][21][22] |

| Amebic Liver Abscess | 2g once daily for 3-5 days | 50 mg/kg once daily for 3-5 days (max 2g/day) | [20][21] |

| Bacterial Vaginosis | 2g once daily for 2 days OR 1g once daily for 5 days | Not established | [5][19][20] |

Adverse Effects and Drug Interactions

Common adverse effects associated with tinidazole are generally mild and self-limiting.[18]

-

Most Common : Metallic/bitter taste, nausea, weakness, indigestion, headache, and dizziness.[3][4][5]

-

Serious (Rare) : Seizures and transient peripheral neuropathy.[5]

A significant drug interaction occurs with alcohol, leading to a disulfiram-like reaction (flushing, headache, nausea).[1][23] Tinidazole is primarily metabolized by CYP3A4, and its plasma levels can be affected by CYP3A4 inhibitors and inducers.[2][8]

Conclusion

Tinidazole remains a valuable agent in the antimicrobial armamentarium. Its favorable pharmacokinetic profile, including a long half-life that allows for shorter treatment courses, and its high efficacy against key protozoal and anaerobic bacterial pathogens underscore its clinical importance. Advances in its synthesis, particularly the development of environmentally benign catalytic processes, highlight ongoing innovation in pharmaceutical manufacturing. This guide provides core technical information to support further research and development in the field of antimicrobial agents.

References

- 1. Tinidazole - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Tinidazole (Tindamax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. Tinidazole: MedlinePlus Drug Information [medlineplus.gov]

- 5. Tinidazole (Tindamax) for Trichomoniasis and Bacterial Vaginosis | AAFP [aafp.org]

- 6. Tinidazole: from protozoa to Helicobacter pylori--the past, present and future of a nitroimidazole with peculiarities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmakb.com [pharmakb.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. drugs.com [drugs.com]

- 10. Tinidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. asianpubs.org [asianpubs.org]

- 12. CN1121512A - Tinidazole preparing process - Google Patents [patents.google.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Single dose treatment of trichomoniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Single-dose tinidazole for the treatment of giardiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tinidazole and metronidazole in the treatment of intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tinidazole in the treatment of bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tinidazole (Tindamax): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]

- 20. Tindamax (tinidazole) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 21. Tinidazole | Johns Hopkins ABX Guide [hopkinsguides.com]

- 22. TINIDAZOLE oral | MSF Medical Guidelines [medicalguidelines.msf.org]

- 23. drugs.com [drugs.com]

The Pharmacokinetics and Metabolism of Tinidazole in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of tinidazole (B1682380) in humans. Tinidazole, a 5-nitroimidazole derivative, is an effective antiprotozoal and antibacterial agent. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for its optimal therapeutic use and for the development of new drug formulations. This document synthesizes key quantitative data from various studies, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of tinidazole's disposition in the human body.

Pharmacokinetics

Tinidazole is rapidly and almost completely absorbed after oral administration, with a bioavailability of approximately 99%.[1] The pharmacokinetic profile of tinidazole is characterized by a relatively long elimination half-life, which allows for shorter treatment regimens compared to other nitroimidazoles like metronidazole (B1676534).[2]

Absorption

Following oral administration under fasting conditions, tinidazole is quickly absorbed, reaching peak plasma concentrations (Cmax) within approximately 1.6 to 2 hours.[2][3] The administration of tinidazole with food can delay the time to reach Cmax by about 2 hours and slightly decrease the peak concentration by approximately 10%, but it does not significantly affect the overall extent of absorption (AUC).[4][5]

Distribution

Tinidazole exhibits a low plasma protein binding of about 12%.[3][4] The apparent volume of distribution is approximately 50 liters, indicating that the drug is widely distributed throughout the body fluids and tissues.[3][6][7] Tinidazole has been shown to penetrate the cerebrospinal fluid, buccal cavity, genital tract, and gastrointestinal tract, achieving concentrations adequate for antimicrobial efficacy.[8] It also crosses the placental barrier and is secreted into breast milk.[3][4]

Metabolism

Tinidazole is significantly metabolized in the liver prior to its excretion.[3][4] The primary metabolic pathways include oxidation, hydroxylation, and conjugation.[2][3][4] The main enzyme responsible for the biotransformation of tinidazole is Cytochrome P450 3A4 (CYP3A4).[2][3][4][9] The major drug-related compound found in plasma is unchanged tinidazole, with a smaller amount of the 2-hydroxymethyl metabolite also present.[3][4][6] Another significant metabolite identified in urine is ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethyl sulphone, which is a product of hydroxylation and nitro-group migration.[6][10][11]

Excretion

Tinidazole and its metabolites are eliminated from the body through both renal and fecal routes. Approximately 20-25% of an administered dose is excreted in the urine as unchanged tinidazole.[2][3][4] Over a period of five days, about 63% of the dose is recovered in the urine, with around 12% being excreted in the feces.[6][10][11] The involvement of biliary excretion is suggested by the presence of tinidazole and its metabolites in the feces.[6][10][11] The elimination half-life of tinidazole is approximately 12 to 14 hours.[1][2][3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of tinidazole from various studies in healthy human volunteers.

Table 1: Single-Dose Pharmacokinetics of Tinidazole (Oral Administration)

| Dose | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Half-life (hr) | Reference |

| 2 g | 47.7 ± 7.5 | 1.6 ± 0.7 | 901.6 ± 126.5 | 12-14 | [3] |

| 2 g | 51 (unchanged drug) | - | - | - | [12][13] |

| 2 g | 67 (bioassay) | - | - | - | [12][13] |

Table 2: Pharmacokinetics of Tinidazole (Intravenous Administration)

| Dose | Cmax (mg/L) | Total Clearance (mL/min) | Renal Clearance (mL/min) | Volume of Distribution (L) | Half-life (hr) | Reference |

| 800 mg | 12 (at 6 min post-infusion) | 51 | 10 | 50 | 11.6 | [6][10][11] |

Experimental Protocols

Study of 14C-Tinidazole in Human Subjects

A pivotal study investigating the metabolism and pharmacokinetics of tinidazole involved the administration of radiolabeled drug to healthy volunteers.

-

Subjects: Two healthy male volunteers.

-

Dosing: A single intravenous infusion of 800 mg of 14C-tinidazole administered over 30 minutes.

-

Sample Collection: Blood samples were collected at various time points post-infusion. Urine and feces were collected for five days.

-

Analytical Methods:

-

Plasma and Urine: Total radioactivity was measured by liquid scintillation counting. The concentrations of unchanged tinidazole and its metabolites were determined using high-performance liquid chromatography (HPLC) with radiochemical detection.

-

Metabolite Identification: Metabolites were identified using techniques such as thin-layer chromatography (TLC) and comparison with authentic reference compounds. Urine samples were also treated with β-glucuronidase/sulphatase to investigate the presence of conjugated metabolites.

-

HPLC Method for Tinidazole Quantification in Human Serum

Several studies have utilized HPLC with UV detection for the quantification of tinidazole in biological samples. A representative method is described below.[14]

-

Sample Preparation: Protein precipitation from serum samples is performed.

-

Internal Standard: Metronidazole is commonly used as an internal standard.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of phosphate (B84403) buffer, methanol, and acetonitrile.

-

Flow Rate: 1 mL/min.

-

Detection: UV/Vis detector set at 320 nm.

-

-

Quantification: The ratio of the peak area of tinidazole to the peak area of the internal standard is used for quantification.

Visualizations

Metabolic Pathway of Tinidazole

Caption: Metabolic pathways of tinidazole in humans.

Experimental Workflow for Pharmacokinetic Analysis

Caption: General workflow for a human pharmacokinetic study of tinidazole.

Conclusion

The pharmacokinetic profile of tinidazole is well-characterized, demonstrating rapid and complete oral absorption, wide tissue distribution, and a relatively long elimination half-life. Metabolism, primarily mediated by CYP3A4, leads to the formation of several metabolites that are excreted along with the unchanged drug in both urine and feces. The detailed understanding of tinidazole's ADME properties, as outlined in this guide, is essential for its safe and effective clinical application and provides a solid foundation for future research and development in this area.

References

- 1. Biological availability and pharmacokinetics of tinidazole after single and repeated doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Pharmacokinetics of tinidazole in chronic renal failure and in patients on haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. J01XD02 - Tinidazole [drugsporphyria.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Pharmacokinetics and metabolism of 14C-tinidazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sti.bmj.com [sti.bmj.com]

- 13. Pharmacokinetics of tinidazole and metronidazole in women after single large oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Validated HPLC method for the determination of tinidazole in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to In Vitro Susceptibility Testing Methods for Tinidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for in vitro susceptibility testing of tinidazole (B1682380), a critical nitroimidazole antimicrobial agent. The document outlines detailed experimental protocols, presents quantitative data for key pathogens, and illustrates the underlying mechanisms and workflows.

Introduction to Tinidazole and Susceptibility Testing

Tinidazole is a synthetic antiprotozoal and antibacterial agent belonging to the 5-nitroimidazole class.[1][2] Its mechanism of action involves the reduction of its nitro group by microbial enzymes in anaerobic environments, leading to the formation of cytotoxic free radicals that damage DNA and other critical cellular components, ultimately causing cell death.[1][3][4][5] This selective toxicity makes it highly effective against anaerobic bacteria and certain protozoa.[1][3]

In vitro susceptibility testing is paramount for determining the efficacy of tinidazole against specific clinical isolates, monitoring for the emergence of resistance, and establishing appropriate therapeutic dosages. Standardized methods are crucial for generating reliable and reproducible data that can be compared across different laboratories and studies. The most common methods employed for tinidazole susceptibility testing include agar (B569324) dilution, broth microdilution, and disk diffusion.

Mechanism of Action of Tinidazole

Tinidazole is a prodrug that requires intracellular activation by susceptible anaerobic microorganisms. The process begins with the diffusion of tinidazole into the microbial cell. Inside the cell, low-redox-potential electron-transport proteins, such as ferredoxin, donate electrons to the nitro group of tinidazole. This reduction process generates a short-lived nitroso free radical, which is a highly reactive intermediate. This radical can interact with and induce damage to microbial DNA, leading to a loss of helical structure, strand breakage, and impaired function, ultimately resulting in cell death.[4][5]

Caption: Mechanism of action of tinidazole in anaerobic microbes.

In Vitro Susceptibility Testing Methods

This section details the experimental protocols for the primary methods used to determine the in vitro susceptibility of microorganisms to tinidazole.

Agar Dilution Method

The agar dilution method is considered a reference standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against anaerobic bacteria.[6]

Experimental Protocol:

-

Preparation of Tinidazole Stock Solution:

-

Dissolve pure tinidazole powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Further dilutions should be made in sterile distilled water.[7]

-

-

Preparation of Agar Plates:

-

Prepare a suitable agar medium, such as Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood, for anaerobic bacteria.[8][9] For Gardnerella vaginalis, chocolate agar can be used.[6]

-

Autoclave the medium and cool it to 48-50°C in a water bath.

-

Prepare a series of twofold dilutions of tinidazole in sterile water.

-

Add 2 mL of each tinidazole dilution to 18 mL of molten agar to create final concentrations (e.g., 0.25 to 256 µg/mL). Also, prepare a drug-free control plate.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

-

Inoculum Preparation:

-

Grow the test organism on a suitable medium to obtain a pure culture.

-

Suspend several colonies in a suitable broth, such as thioglycolate broth, to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

-

Inoculation of Plates:

-

Using a multipoint inoculator (e.g., a Steers replicator), inoculate the surface of the agar plates with the prepared bacterial suspension. Each spot should contain approximately 10^5 CFU.

-

-

Incubation:

-

Incubate the plates under appropriate anaerobic conditions (e.g., in an anaerobic jar with a gas-generating system) at 37°C for 48 hours.[6]

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of tinidazole that completely inhibits the visible growth of the organism.

-

Caption: Workflow for the agar dilution susceptibility test.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents and is amenable to automation.[10] It is also used to determine the Minimum Lethal Concentration (MLC) for protozoa like Trichomonas vaginalis.[11]

Experimental Protocol:

-

Preparation of Tinidazole Dilutions:

-

Inoculum Preparation:

-

For bacteria, prepare an inoculum with a turbidity equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

For T. vaginalis, adjust the parasite concentration to 10^5 parasites/mL, and add 10^4 parasites per well.[12]

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plates at 37°C for 16-20 hours for bacteria[10] or 48 hours for T. vaginalis[12] under appropriate atmospheric conditions (anaerobic for anaerobes, aerobic for T. vaginalis).

-

-

Interpretation of Results:

-

MIC: The MIC is the lowest concentration of tinidazole that shows no visible growth (for bacteria) or loss of parasite motility (for protozoa).[10][11]

-

MLC: To determine the MLC, subculture a small aliquot from each well showing no growth onto a drug-free agar plate (for bacteria) or into fresh drug-free broth (for protozoa). The MLC is the lowest concentration that results in no growth on the subculture.

-

Caption: Workflow for the broth microdilution susceptibility test.

Disk Diffusion Method

The disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[13][14]

Experimental Protocol:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[13]

-

-

Inoculation of Agar Plate:

-

Use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate.[13]

-

-

Application of Disks:

-

Incubation:

-

Invert the plates and incubate them under appropriate conditions (e.g., anaerobic at 37°C) for 18-24 hours.[16]

-

-

Interpretation of Results:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

Interpret the results as susceptible, intermediate, or resistant based on standardized interpretive charts (e.g., from CLSI or EUCAST). However, there is often poor correlation between inhibition zone diameters and MIC values for anaerobic bacteria with nitroimidazoles.[8][9][15]

-

Caption: Workflow for the disk diffusion susceptibility test.

Quantitative Susceptibility Data

The following tables summarize the in vitro activity of tinidazole against various clinically relevant microorganisms as reported in the literature. It is important to note that MIC values can vary depending on the testing methodology and geographic location of the isolates.

Table 1: In Vitro Activity of Tinidazole against Protozoa

| Organism | Method | Endpoint | Concentration Range (µg/mL) | Notes |

| Trichomonas vaginalis | Broth Microdilution | MLC | ≥6.3 | Associated with treatment failure.[11][12][17][18] |

| Giardia lamblia | Broth Microdilution | MIC | 0.2 - 12.5 | Immobilized 100% of trophozoites by 24 hours.[19] |

Table 2: In Vitro Activity of Tinidazole against Anaerobic Bacteria

| Organism/Group | Method | Endpoint | MIC Range (µg/mL) | MIC90 (µg/mL) |

| Bacteroides fragilis | Agar Dilution | MIC | ≤3.13 | - |

| Prevotella spp. (other) | Agar Dilution | MIC | - | 0.5 |

| Prevotella buccae | Agar Dilution | MIC | - | 2 |

| Prevotella intermedia | Agar Dilution | MIC | - | 4 |

| Fusobacterium spp. | Agar Dilution | MIC | ≤3.13 | 1 |

| Peptococcus & Peptostreptococcus | Agar Dilution | MIC | ≤6.25 | - |

| Veillonella spp. | Agar Dilution | MIC | - | 8 |

| Propionibacterium acnes | Agar Dilution | MIC | ≥100 | - |

| General Anaerobes (114 strains) | Agar Dilution | MIC | ≤3.1 | - |

Data compiled from references[8][9][20][21].

Table 3: In Vitro Activity of Tinidazole against Other Bacteria

| Organism | Method | Endpoint | MIC Range (µg/mL) | MIC90 (µg/mL) |

| Gardnerella vaginalis | Agar Dilution | MIC | - | 8 |

| Atopobium vaginae | Agar Dilution | MIC | ≥32 (for 72% of isolates) | >128 |

| Lactobacillus spp. | Agar Dilution | MIC | - | >128 |

Data compiled from references[6][22].

Quality Control and Breakpoints

Quality Control:

To ensure the accuracy and reproducibility of susceptibility testing, quality control (QC) strains with known tinidazole MIC values must be tested concurrently with clinical isolates. Recommended QC strains for anaerobic susceptibility testing include:

-

Bacteroides fragilis ATCC 25285[6]

-

Bacteroides thetaiotaomicron ATCC 29741

-

Clostridium difficile ATCC 700057

The obtained MIC values for these QC strains should fall within the acceptable ranges established by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Clinical Breakpoints:

Clinical breakpoints are used to categorize an isolate as susceptible (S), intermediate (I), or resistant (R) to an antimicrobial agent. As of the latest updates, CLSI has not established specific clinical breakpoints for tinidazole against most anaerobic bacteria.[22] For Trichomonas vaginalis, an MLC of ≥6.3 µg/mL has been associated with clinical treatment failure.[11][12][17][18] Researchers and clinicians often rely on epidemiological cutoff values and data from clinical studies to interpret MIC results. It is crucial to consult the most current guidelines from regulatory bodies like CLSI and EUCAST for any updates on tinidazole breakpoints.[23][24]

Conclusion

This guide provides a detailed framework for the in vitro susceptibility testing of tinidazole. Adherence to standardized protocols, rigorous quality control, and careful interpretation of results are essential for generating meaningful data that can guide therapeutic decisions and surveillance efforts. As microbial resistance patterns evolve, continued research and standardization of testing methods will remain critical for preserving the clinical utility of tinidazole.

References

- 1. What is the mechanism of Tinidazole? [synapse.patsnap.com]

- 2. Tinidazole (Tindamax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. grokipedia.com [grokipedia.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Tinidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. Trichomonas vaginalis Susceptibility Testing | Parasites | CDC [cdc.gov]

- 12. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 14. asm.org [asm.org]

- 15. Susceptibility of anaerobic bacteria to metronidazole, ornidazole, and tinidazole and routine susceptibility testing by standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. stacks.cdc.gov [stacks.cdc.gov]

- 18. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tinidazole inhibitory and cidal activity against anaerobic periodontal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [Antibacterial and bactericidal activity of tinidazole against anaerobic bacteria comparing with metronidazole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Susceptibility of bacterial vaginosis (BV)-associated bacteria to secnidazole compared to metronidazole, tinidazole and clindamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 24. Breakpoint Implementation Toolkit (BIT) | Resources | CLSI [clsi.org]

An In-depth Technical Guide to the Molecular Targets of Tinidazole in Protozoan Parasites

For Researchers, Scientists, and Drug Development Professionals

Tinidazole (B1682380), a second-generation 5-nitroimidazole, is a crucial antimicrobial agent in the treatment of infections caused by anaerobic protozoan parasites, including Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[1][2][3] Its efficacy stems from its selective toxicity towards these anaerobic organisms, a property conferred by their unique metabolic pathways. This guide delves into the core molecular targets of tinidazole, presenting quantitative data, detailed experimental protocols, and visual representations of the key mechanisms.

Core Mechanism of Action: Reductive Activation

Tinidazole is a prodrug, meaning it is administered in an inactive form and requires activation within the target parasite.[4][5] The selective toxicity of tinidazole is attributed to the anaerobic or microaerophilic environment of these protozoans, which is essential for the reduction of its nitro group.[6][7] This process is mediated by low-redox-potential electron transport proteins, such as ferredoxin.[4][8]

The reduction of the nitro group generates a highly reactive nitro radical anion and other cytotoxic intermediates.[3][4][7][9] These reactive molecules are the primary effectors of tinidazole's antiprotozoal activity.

Primary Molecular Target: DNA

The principal molecular target of activated tinidazole is the parasite's DNA.[1][2][6] The cytotoxic free radicals generated during the reductive activation of tinidazole covalently bind to DNA, leading to a cascade of damaging events.[1][4] This interaction disrupts the helical structure of DNA, causing strand breakage and inhibiting nucleic acid synthesis.[2][6] The resulting DNA damage is irreversible and ultimately leads to parasite cell death.[1][6]

Key Enzymes in Tinidazole Activation

Several enzymes within the protozoan parasites play a critical role in the reductive activation of tinidazole.

Pyruvate (B1213749):Ferredoxin Oxidoreductase (PFOR): This enzyme is a key component of the fermentative metabolism in many anaerobic protozoa.[10][11] PFOR catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, transferring electrons to ferredoxin.[12] The reduced ferredoxin then donates these electrons to tinidazole, initiating its conversion into a reactive nitro radical.[11][13] While PFOR is a crucial enzyme in the activation of the related drug metronidazole, the specific enzyme responsible for tinidazole reduction in all protozoa has not been definitively identified, though a similar mechanism is presumed.[9]

Thioredoxin Reductase (TrxR): More recent studies have implicated thioredoxin reductase in the activation of 5-nitroimidazoles.[13] This enzyme, which is involved in maintaining the redox balance within the cell, can also reduce tinidazole, contributing to the pool of cytotoxic radicals.[13][14]

Quantitative Data: Susceptibility of Protozoan Parasites to Tinidazole

The in vitro susceptibility of various protozoan parasites to tinidazole has been determined using metrics such as the Minimum Inhibitory Concentration (MIC) and the Minimum Lethal Concentration (MLC). These values are crucial for understanding the potency of the drug and for monitoring the emergence of resistance.

| Parasite Species | Metric | Concentration Range (µg/mL) | Reference |

| Trichomonas vaginalis | MLC (Susceptible) | Median: 1.6 | [15] |

| Trichomonas vaginalis | MLC (Treatment Failure) | ≥ 6.3 | [15][16] |

| Giardia lamblia | MIC (Susceptible) | 6.3 µM (~1.55 µg/mL) | [17] |

| Giardia lamblia | MIC (Resistant) | 50 µM (~12.3 µg/mL) | [17] |

| Entamoeba histolytica | MIC | 12.5 - 25 µM (~3.08 - 6.15 µg/mL) | [17] |

Experimental Protocols

The identification and characterization of tinidazole's molecular targets rely on a variety of experimental techniques.

1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC):

This protocol is used to assess the in vitro susceptibility of protozoan parasites to tinidazole.[8]

-

Parasite Cultivation: The target protozoan (e.g., Trichomonas vaginalis) is cultured in a suitable liquid broth medium under anaerobic conditions.[8]

-

Drug Dilution: A series of two-fold dilutions of tinidazole are prepared in the culture medium.[8]

-

Inoculation: A standardized number of parasites is added to each drug concentration and to a drug-free control.[8]

-

Incubation: The cultures are incubated for a defined period (e.g., 48 hours) under anaerobic conditions.[8]

-

MIC Determination: The MIC is the lowest concentration of tinidazole that completely inhibits the visible growth of the parasite.[8]

-

MLC Determination: An aliquot from each well with no visible growth is sub-cultured onto a fresh, drug-free medium. The MLC is the lowest drug concentration that results in no growth in the sub-culture, indicating a 99.9% killing of the parasites.[8]

2. DNA Damage Assays:

These assays are employed to visualize and quantify the extent of DNA damage induced by tinidazole.

-

Comet Assay (Single Cell Gel Electrophoresis): This technique is used to detect DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.

-

DNA Fragmentation Assay: This method detects the characteristic "laddering" pattern of DNA fragmentation that occurs during apoptosis (programmed cell death). DNA is extracted from treated and untreated cells and separated by agarose gel electrophoresis. A ladder-like pattern of DNA fragments indicates apoptosis. Studies have shown that tinidazole can induce a DNA ladder pattern in human lymphocytes at therapeutic concentrations.[18]

3. Enzyme Activity Assays:

These assays are used to measure the activity of enzymes involved in tinidazole activation, such as PFOR and TrxR.

-

PFOR Activity Assay: The activity of PFOR can be measured spectrophotometrically by monitoring the reduction of a suitable electron acceptor (e.g., methyl viologen) in the presence of pyruvate and coenzyme A. The reaction is carried out under anaerobic conditions.

-

Thioredoxin Reductase Activity Assay: TrxR activity can be determined by measuring the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) by NADPH, which produces a yellow-colored product that can be quantified spectrophotometrically.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to tinidazole's mechanism of action.

Caption: Reductive activation pathway of tinidazole in anaerobic protozoan parasites.

Caption: Experimental workflow for determining MIC and MLC of tinidazole.

Mechanisms of Resistance

Resistance to tinidazole, although less common than with metronidazole, is a growing concern.[19][20] The primary mechanisms of resistance involve alterations in the reductive activation pathway.[6]

-

Decreased PFOR activity: Reduced expression or mutations in the gene encoding PFOR can lead to decreased activation of tinidazole.[12][19]

-

Altered Ferredoxin Levels: Lower levels of ferredoxin can also impair the transfer of electrons to tinidazole, thus reducing its efficacy.[19]

-

Upregulation of Oxygen Detoxification Pathways: Some resistant strains exhibit an enhanced ability to scavenge oxygen, which can compete with tinidazole for electrons from reduced ferredoxin.

Conclusion

The molecular targets of tinidazole in protozoan parasites are intrinsically linked to the unique anaerobic metabolism of these organisms. The reductive activation of tinidazole to a DNA-damaging radical is the cornerstone of its potent and selective antiprotozoal activity. A thorough understanding of the key enzymes involved in this process, such as PFOR and TrxR, as well as the mechanisms of resistance, is paramount for the development of new therapeutic strategies to combat parasitic infections and overcome the challenge of drug resistance.

References

- 1. Tinidazole: a nitroimidazole antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tinidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Tinidazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Tinidazole in the treatment of bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Tinidazole? [synapse.patsnap.com]

- 7. reddit.com [reddit.com]

- 8. benchchem.com [benchchem.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of pyruvate-ferredoxin oxidoreductase gene expression in Giardia lamblia by a virus-mediated hammerhead ribozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Drug Susceptibility Testing of Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 19. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. akjournals.com [akjournals.com]

Early Research on the Genotoxicity of Tinidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research concerning the genotoxicity of tinidazole (B1682380), a widely used antiprotozoal and antibacterial agent. The document summarizes key quantitative data, details the experimental methodologies employed in seminal studies, and provides visual representations of the underlying mechanisms and experimental workflows.

Executive Summary

Early investigations into the genotoxic potential of tinidazole have revealed a complex profile. In vitro studies utilizing human peripheral blood lymphocytes have consistently demonstrated that tinidazole can induce cytotoxic and genotoxic effects at therapeutic concentrations. These effects manifest as a reduction in the mitotic index, an increase in the frequency of sister chromatid exchanges (SCEs), and a higher incidence of chromosomal aberrations (CAs). The underlying mechanism is believed to involve the reduction of tinidazole's nitro group, leading to the formation of reactive intermediates that can damage DNA. However, in vivo studies in animal models have not consistently shown significant genotoxic activity, suggesting a potential difference in metabolism or detoxification mechanisms between in vitro and in vivo systems. Furthermore, tinidazole has been identified as a direct-acting mutagen in the Ames test using the Salmonella typhimurium TA100 strain. This guide synthesizes these findings to provide a comprehensive overview for researchers in the field.

Mechanism of Action: DNA Damage Induction

Tinidazole, a 5-nitroimidazole compound, exerts its antimicrobial effects through the induction of DNA damage in target organisms.[1] Its mechanism of genotoxicity is intrinsically linked to its mode of action. The process is initiated by the reduction of the nitro group on the imidazole (B134444) ring, a reaction that is more efficiently carried out in the anaerobic environment of susceptible microbes. This reduction generates highly reactive nitroso radicals and other intermediate species. These reactive intermediates can then interact with cellular macromolecules, most notably DNA, causing strand breaks and a loss of the helical structure.[1] This damage to the DNA architecture disrupts essential cellular processes such as replication and transcription, ultimately leading to cell death.

Caption: Mechanism of Tinidazole-Induced DNA Damage.

In Vitro Genotoxicity Studies

A significant body of early research on tinidazole's genotoxicity was conducted using in vitro models, primarily cultured human peripheral blood lymphocytes. These studies have consistently pointed towards a genotoxic and cytotoxic potential at therapeutic concentrations.

Data Presentation

The following tables summarize the quantitative data from key in vitro studies on the genotoxicity of tinidazole.

Table 1: Effect of Tinidazole on Mitotic Index (MI) in Human Lymphocytes

| Tinidazole Concentration (µg/mL) | Mitotic Index (%)[1][2] |

| 0 (Control) | 5.5 ± 0.5 |

| 0.1 | 4.8 ± 0.4 |

| 1 | 4.2 ± 0.3 |

| 10 | 3.5 ± 0.3 |

| 50 | 2.8 ± 0.2 |

* p < 0.0005 compared to control

Table 2: Induction of Sister Chromatid Exchanges (SCEs) by Tinidazole in Human Lymphocytes

| Tinidazole Concentration (µg/mL) | Mean SCEs per Cell[1][2] |

| 0 (Control) | 7.5 ± 0.8 |

| 0.1 | 9.2 ± 1.1 |

| 1 | 11.5 ± 1.3 |

| 10 | 14.8 ± 1.5 |

| 50 | 18.2 ± 1.9 |

* p < 0.0005 compared to control

Table 3: Induction of Chromosomal Aberrations (CAs) by Tinidazole in Human Lymphocytes

| Tinidazole Concentration (µg/mL) | Percentage of Cells with CAs (%)[1] |

| 0 (Control) | 2.1 ± 0.3 |

| 0.1 | 3.5 ± 0.5 |

| 1 | 5.2 ± 0.7 |

| 10 | 8.9 ± 1.0 |

| 50 | 12.4 ± 1.3 |

* p < 0.0001 compared to control

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the in vitro studies.

-

Cell Type: Human peripheral blood lymphocytes obtained from healthy donors.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Stimulation: Phytohemagglutinin (PHA) was added to stimulate lymphocyte proliferation.

-

Tinidazole Treatment: Tinidazole was dissolved in dimethyl sulfoxide (B87167) (DMSO) and added to the cultures at final concentrations of 0.1, 1, 10, and 50 µg/mL. Control cultures received an equivalent amount of DMSO.

-

Incubation: Cultures were incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Purpose: To assess the cytotoxic effect of tinidazole by measuring its impact on cell division.

-

Methodology:

-

Lymphocyte cultures were treated with various concentrations of tinidazole for 48 hours.

-

Colcemid was added to the cultures to arrest cells in metaphase.

-

Cells were harvested, treated with a hypotonic solution (0.075 M KCl), and fixed in methanol:acetic acid (3:1).

-

The fixed cells were dropped onto clean, cold glass slides and air-dried.

-

Slides were stained with Giemsa.

-

The number of mitotic cells per 1000 cells was counted to determine the mitotic index.

-

-

Purpose: To detect the interchange of genetic material between sister chromatids, an indicator of DNA damage and repair.

-

Methodology:

-

5-Bromo-2'-deoxyuridine (BrdU) was added to the lymphocyte cultures at the time of initiation to a final concentration of 10 µg/mL.

-

Tinidazole was added 24 hours after culture initiation.

-

Cultures were incubated for a total of 72 hours.

-

Colcemid was added for the final 2 hours of incubation.

-

Cell harvesting, hypotonic treatment, and fixation were performed as described for the MI assay.

-

Slides were treated with Hoechst 33258 stain, exposed to UV light, and then stained with Giemsa to achieve differential staining of sister chromatids.

-

The number of SCEs was scored in well-spread second-division metaphases.

-

Caption: Experimental Workflow for Sister Chromatid Exchange (SCE) Assay.

-

Purpose: To detect structural changes in chromosomes, such as breaks, gaps, and exchanges.

-

Methodology:

-

Lymphocyte cultures were treated with tinidazole for 48 hours.

-

Colcemid was added for the final 2 hours of incubation to arrest cells in metaphase.

-

Cell harvesting, hypotonic treatment, and fixation were performed as described for the MI assay.

-

Slides were stained with Giemsa.

-

Well-spread metaphases were analyzed for the presence of chromosomal aberrations.

-

In Vivo Genotoxicity Studies

In contrast to the clear genotoxic effects observed in vitro, early in vivo studies in animal models have yielded less consistent results.

Data Presentation

A study by Revankar (2013) investigated the genotoxicity of tinidazole in Swiss albino mice using the comet assay and micronucleus test. The results indicated that tinidazole did not produce a significant increase in DNA damage or the frequency of micronucleated polychromatic erythrocytes compared to the control group.

Table 4: In Vivo Genotoxicity of Tinidazole in Mice

| Assay | Endpoint | Result[3] |

| Comet Assay (Blood) | Comet Tail Length | No significant increase |

| Micronucleus Test (Bone Marrow) | % Micronucleated Polychromatic Erythrocytes | No significant change |

Experimental Protocols

-

Purpose: To detect chromosomal damage in the form of micronuclei in developing red blood cells in a living organism.

-

Methodology:

-

Swiss albino mice were treated with tinidazole via oral gavage.

-

A positive control group was treated with a known mutagen (e.g., cyclophosphamide).

-

Bone marrow was collected from the femur of the animals at specified time points after treatment.

-

Bone marrow smears were prepared on glass slides.

-

Slides were stained with May-Grünwald-Giemsa.

-

The frequency of micronucleated polychromatic erythrocytes (MNPCEs) per 1000 polychromatic erythrocytes (PCEs) was determined.

-

Mutagenicity Studies: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Findings

Early studies have shown that tinidazole is a direct-acting mutagen in the Salmonella typhimurium strain TA100. This indicates that tinidazole can cause base-pair substitution mutations without the need for metabolic activation.

Experimental Protocol

-

Purpose: To detect chemically induced gene mutations in bacteria.

-

Methodology:

-

Tester strains of Salmonella typhimurium (e.g., TA100) that are histidine auxotrophs (his-) are used.

-

The tester strain is mixed with a solution of tinidazole at various concentrations in molten top agar (B569324) containing a trace amount of histidine.

-

For experiments with metabolic activation, a rat liver homogenate (S9 fraction) and cofactors are added to the mixture.

-

The mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (his+) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

-

Caption: Experimental Workflow for the Ames Test (Plate Incorporation).

Conclusion

The early research on the genotoxicity of tinidazole indicates a clear potential for DNA damage in in vitro mammalian cell systems, as evidenced by increased sister chromatid exchanges and chromosomal aberrations. Furthermore, its mutagenicity has been demonstrated in the Ames test. The proposed mechanism of action, involving the reductive activation of the nitro group, provides a plausible explanation for these findings. However, the lack of consistent genotoxic effects in early in vivo studies highlights the complexity of extrapolating in vitro data to whole organisms. These foundational studies underscore the importance of a comprehensive battery of tests to fully characterize the genotoxic profile of a pharmaceutical compound. For drug development professionals, these findings emphasize the need for careful consideration of the benefit-risk profile of nitroimidazole-based drugs and the potential for genotoxic side effects. Further research may be warranted to fully elucidate the factors that modulate the genotoxicity of tinidazole in vivo.

References

The Insider's Guide to Tinidazole: A Deep Dive into Microbial Uptake and Activation

A Technical Whitepaper for Drug Development and Microbiology Professionals

Abstract

Tinidazole (B1682380), a second-generation 5-nitroimidazole, is a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa. Its efficacy is not inherent but relies on a series of critical events initiated after it enters the microbial cell. As a prodrug, tinidazole requires intracellular reductive activation, a process uniquely favored by the low redox potential environment of anaerobic metabolism. This guide provides a detailed examination of the molecular journey of tinidazole, from its passive diffusion across the cell membrane to its transformation into a cytotoxic agent. We will explore the key enzymatic players, the mechanism of DNA damage, and present quantitative data on its activity. Furthermore, this document outlines detailed experimental protocols for assessing microbial susceptibility and measuring the drug's activation, offering a comprehensive resource for researchers in antimicrobial drug development and discovery.

Cellular Uptake: The Gateway to Action

The entry of tinidazole into susceptible microbes is the crucial first step. The prevailing mechanism for the uptake of 5-nitroimidazoles, including tinidazole, is passive diffusion .[1] This process is driven by the concentration gradient between the extracellular environment and the microbial cytoplasm, requiring no metabolic energy from the cell.

Once inside, the drug's fate is determined by the cell's internal redox environment. In aerobic or facultative anaerobic microbes under aerobic conditions, the intracellular concentration of tinidazole typically equilibrates with the external concentration and the drug remains in its inactive, non-toxic form. However, in obligate anaerobes, the drug is rapidly metabolized, maintaining a steep concentration gradient that favors continuous influx into the cell.

Reductive Activation: The Molecular Switch to Cytotoxicity

The selective toxicity of tinidazole against anaerobes is rooted in its activation mechanism.[2][3] The drug is a prodrug, meaning it is administered in an inactive form and must be biochemically modified within the target cell to exert its effect.[4] This activation is a reductive process where the nitro group (-NO₂) at the 5-position of the imidazole (B134444) ring accepts an electron, a reaction that occurs efficiently only in the low redox potential environment characteristic of anaerobic metabolism.[5]

Key Enzymatic Pathways

The reduction of tinidazole is not a random event but is catalyzed by specific electron transport proteins that possess sufficiently low electrode potentials to donate an electron to the drug.

-

Pyruvate:Ferredoxin Oxidoreductase (PFOR) System: This is the primary pathway for tinidazole activation in many anaerobic protozoa (e.g., Trichomonas vaginalis, Giardia lamblia) and anaerobic bacteria (e.g., Clostridium spp.).[1][6][7] In this pathway, the enzyme PFOR catalyzes the oxidative decarboxylation of pyruvate. The electrons generated from this reaction are transferred to a small, iron-sulfur electron carrier protein called ferredoxin .[8]

-

Reduced Ferredoxin (Fd_red) , with its very low redox potential (around -480 mV), is the direct electron donor for the reduction of tinidazole's nitro group.[5] This single-electron transfer creates a highly unstable and reactive nitro radical anion.[4][9]

-

Other Nitroreductases: Besides the PFOR-ferredoxin system, other enzymes such as certain nitroreductases and thioredoxin reductases can also contribute to the activation of 5-nitroimidazoles, although the PFOR system is considered central to the process in susceptible anaerobes.[2][10]

The selective action of tinidazole is due to this specific activation pathway. Aerobic cells lack enzymes with a sufficiently low redox potential to efficiently reduce the nitro group. In these cells, any nitro radical anion that might form is rapidly re-oxidized back to the parent compound by molecular oxygen in a "futile cycle," preventing the accumulation of toxic intermediates.

Mechanism of Cytotoxicity

The generation of the nitro radical anion is the pivotal event leading to cell death. This short-lived, highly reactive species is the ultimate cytotoxic agent.[2][9] It, and subsequent reduction products like nitroso radicals, interact with and inflict damage upon critical cellular macromolecules.[11]

The primary target is DNA . The activated tinidazole radical causes DNA strand breakage, loss of helical structure, and base changes, which fatally disrupts DNA replication and transcription, leading to microbial cell death.[2][9][12] This mechanism is particularly effective against the DNA of anaerobic microbes.[9]

The logical flow from uptake to cell death is illustrated in the diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. Click chemistry-facilitated comprehensive identification of proteins adducted by antimicrobial 5-nitroimidazoles for discovery of alternative drug targets against giardiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Susceptibility of anaerobic bacteria to metronidazole, ornidazole, and tinidazole and routine susceptibility testing by standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. allsubjectjournal.com [allsubjectjournal.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. uonjournals.uonbi.ac.ke [uonjournals.uonbi.ac.ke]

- 11. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tinidazole--microbiology, pharmacology and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Tinidazole

References

- 1. ijarmps.org [ijarmps.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. omicsonline.org [omicsonline.org]

- 5. Validated HPLC method for the determination of tinidazole in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for In Vitro Use of Tinidazole in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinidazole (B1682380) is a second-generation 5-nitroimidazole compound with established efficacy against anaerobic bacteria and protozoa.[1] Its mechanism of action involves the reduction of its nitro group within anaerobic or hypoxic environments, leading to the generation of reactive nitro radicals. These radicals induce cellular damage, primarily through DNA strand breakage, ultimately causing cell death.[2] This genotoxic activity has prompted investigations into its potential as an anticancer agent, particularly in the context of hypoxic tumor microenvironments. This document provides detailed protocols for the preparation and use of tinidazole in in vitro mammalian cell culture assays to assess its cytotoxic and mechanistic properties.

Data Presentation

Physicochemical and Solubility Data for Tinidazole

| Property | Value |

| Molecular Formula | C₈H₁₃N₃O₄S |

| Molecular Weight | 247.27 g/mol [3] |

| Solubility | DMSO: ≥11.25 mg/mL[4] (~10 mg/mL)[5] DMF (Dimethylformamide): ~20 mg/mL[5] Ethanol: ~0.2 mg/mL[5] Water/Aqueous Buffers: Sparingly soluble[5] |

| Storage (Stock Solution) | Store at -20°C for up to 1 year or -80°C for up to 2 years.[1] Aqueous solutions should be prepared fresh and are not recommended for storage beyond one day.[5] |

Recommended Concentrations for In Vitro Assays

| Assay Type | Cell Line Example | Concentration Range | Notes |

| Cytotoxicity/Genotoxicity | Human Lymphocytes | 0.1 - 50 µg/mL[1] | Significant decrease in mitotic index and increase in chromosomal aberrations and sister chromatid exchange were observed in this range.[1] |

| Anticancer Activity | HeLa (Cervical Cancer) | 0.1 - 1000 µg/mL[6] | Tinidazole demonstrated a concentration-dependent inhibition of cancer cell growth. The IC₅₀ was determined to be 917 µg/mL after 72 hours of exposure.[6] |

| Antimicrobial Efficacy | T. vaginalis | ≥ 6.3 µg/mL | This represents the minimal lethal concentration (MLC) associated with treatment failure in resistant strains.[7][8] |

Experimental Protocols

Protocol 1: Preparation of Tinidazole Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of tinidazole in DMSO.

Materials:

-

Tinidazole powder (MW: 247.27 g/mol )

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Tare a sterile microcentrifuge tube on an analytical balance.

-

Carefully weigh 10 mg of tinidazole powder into the tube.

-

Add 1 mL of cell culture grade DMSO to the tube.

-

Vortex the solution until the tinidazole is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if needed.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the stock solution aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the tinidazole stock solution to final working concentrations in cell culture medium.

Materials:

-

10 mg/mL Tinidazole stock solution in DMSO

-

Complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with fetal bovine serum and antibiotics)

-

Sterile conical tubes or microcentrifuge tubes

Procedure:

-

Thaw a single-use aliquot of the 10 mg/mL tinidazole stock solution at room temperature.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

-